molecular formula C10H10N2O2 B13318421 4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid

4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13318421
M. Wt: 190.20 g/mol
InChI Key: WJQBIPRJMDNTMZ-UHFFFAOYSA-N
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Description

4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a but-2-yn-1-ylamino group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine-3-carboxylic acid.

    Formation of the But-2-yn-1-ylamino Group: This step involves the reaction of pyridine-3-carboxylic acid with but-2-yn-1-amine under suitable conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the but-2-yn-1-ylamino group, making it less versatile in certain applications.

    4-Aminopyridine-3-carboxylic acid: Similar structure but with an amino group instead of the but-2-yn-1-ylamino group.

Uniqueness

4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the but-2-yn-1-ylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(but-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-5-12-9-4-6-11-7-8(9)10(13)14/h4,6-7H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

WJQBIPRJMDNTMZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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